Hydroxy Gliclazide-d4
Description
Contextualization of Gliclazide (B1671584) and its Metabolites in Research
Gliclazide is a second-generation sulfonylurea medication used in the management of type 2 diabetes. frontiersin.orgwikipedia.org It primarily functions by stimulating the release of insulin (B600854) from the pancreatic β-cells. drugbank.commedicines.org.uk Gliclazide undergoes extensive metabolism in the liver, leading to the formation of several metabolites. drugbank.comjapsonline.com The main metabolic pathways involve oxidation and hydroxylation, resulting in metabolites such as hydroxy gliclazide and carboxy gliclazide, which are then largely excreted in the urine. japsonline.comhres.ca Notably, these metabolites are generally considered to be inactive. wikipedia.orgtga.gov.au Understanding the metabolic fate of gliclazide is crucial for comprehending its pharmacokinetic profile and potential for drug-drug interactions. frontiersin.orgvulcanchem.com
Significance of Deuterium (B1214612) Labeling in Contemporary Drug Discovery and Development Research
Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, has become an invaluable strategy in modern pharmaceutical research. clearsynth.comhumanjournals.com The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. symeres.comhumanjournals.com This property is harnessed to enhance a drug's metabolic stability, potentially leading to improved pharmacokinetic profiles. acs.orgresearchgate.net
In quantitative bioanalysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS), deuterium-labeled compounds serve as ideal internal standards. ncn.gov.plscispace.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample. It helps to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the measurement. scispace.comresearchgate.net Because deuterated standards are chemically almost identical to the non-labeled drug or metabolite, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer, making them the gold standard for quantitative assays. ncn.gov.plnih.gov However, it is crucial that the deuterated standard is of high purity and free from any unlabeled analyte, which could interfere with the results. tandfonline.com
Defining the Research Scope for Hydroxy Gliclazide-d4
This compound is the deuterated form of one of the main metabolites of Gliclazide. nih.gov Its primary role in research is as an internal standard for the accurate quantification of Hydroxy Gliclazide in biological samples during pharmacokinetic studies. simsonpharma.com The incorporation of four deuterium atoms provides a distinct mass difference, allowing for its clear differentiation from the unlabeled metabolite in mass spectrometry analysis. nih.gov The high isotopic purity of commercially available this compound is essential for its function as a reliable internal standard. scbt.com This article will focus exclusively on the chemical properties and research applications of this compound, particularly its utility in bioanalytical methods and metabolic studies.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇D₄N₃O₄S | nih.gov |
| Molecular Weight | 343.4 g/mol | nih.gov |
| IUPAC Name | 1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea | nih.gov |
| CAS Number | 1346605-31-9 | nih.gov |
Properties
CAS No. |
1346605-31-9 |
|---|---|
Molecular Formula |
C15H21N3O4S |
Molecular Weight |
343.434 |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2 |
InChI Key |
IHCHVBQHVIUSTM-LZMSFWOYSA-N |
SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
Synonyms |
N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Hydroxy Gliclazide D4
Chemical Synthesis of Deuterium-Labeled Gliclazide (B1671584) Analogues
The introduction of deuterium (B1214612) into a molecule can be achieved through various chemical strategies, broadly categorized into two approaches: de novo synthesis using deuterated starting materials or hydrogen-deuterium exchange (H/D exchange) on a pre-existing molecular scaffold. For complex molecules like Hydroxy Gliclazide-d4, a combination of these strategies may be employed to achieve the desired labeling pattern with high isotopic enrichment.
Regioselective Deuteration Techniques for this compound
Achieving regioselectivity in deuteration is paramount to ensure that the deuterium atoms are incorporated at specific, desired positions within the molecule. This is crucial for the utility of the labeled compound as an internal standard, as the label should ideally be in a position that is not susceptible to metabolic loss.
Several methods can be employed for the regioselective deuteration of aromatic and heteroaromatic compounds. tcichemicals.comnih.gov For the synthesis of this compound, where the hydroxylation occurs on the aromatic ring of the tolyl group or the azabicyclooctyl ring, different strategies would be applicable. Gliclazide is metabolized to form several hydroxylated derivatives. nih.govnih.gov A common metabolite is formed by the hydroxylation of the methyl group on the p-tolylsulfonyl moiety.
One effective method for regioselective deuteration of aromatic compounds involves transition-metal-catalyzed H/D exchange. acs.orgacs.org For instance, catalysts based on rhodium or iridium can direct the exchange of hydrogen atoms at positions ortho to a directing group. In the context of a precursor to Hydroxy Gliclazide, a carboxylic acid group, which is a metabolite of Gliclazide, could serve as a directing group to facilitate deuteration of the aromatic ring. Another approach is the use of strong acids or bases in the presence of a deuterium source like D₂O, which can promote H/D exchange at specific sites, particularly those with acidic protons or those activated by adjacent functional groups. researchgate.net Metal-free approaches using organocatalysts have also been developed for the regioselective deuteration of aromatic compounds. tcichemicals.comtcichemicals.com
Precursor Design and Reaction Optimization
The design of a suitable precursor is a critical step in the synthesis of this compound. A logical precursor would be a derivative of Gliclazide where the site of future hydroxylation is either protected or amenable to a subsequent hydroxylation step after deuteration. For instance, if the target is hydroxymethyl Gliclazide-d4, one could start with a deuterated p-toluenesulfonamide, where the methyl group is replaced with a functional group that can be converted to a hydroxymethyl group.
Alternatively, a late-stage deuteration approach on Hydroxy Gliclazide itself could be envisioned. However, this may present challenges in terms of selectivity and potential degradation of the molecule under the reaction conditions required for H/D exchange.
Reaction optimization is crucial to maximize the yield and isotopic enrichment of the final product. Key parameters that are typically optimized include:
Catalyst selection and loading: The choice of catalyst can significantly influence the regioselectivity and efficiency of the deuteration reaction. juniperpublishers.com
Deuterium source: While D₂ gas is a potent deuterating agent, D₂O is often preferred due to its lower cost and easier handling. juniperpublishers.com
Solvent: The choice of solvent can affect the solubility of the substrate and the catalyst, as well as the reaction kinetics.
Temperature and reaction time: These parameters need to be carefully controlled to achieve complete deuteration without causing side reactions or degradation of the product. mdpi.com
An example of reaction optimization for a deuteration reaction is presented in the table below, based on general principles of optimizing such reactions.
| Entry | Catalyst | Deuterium Source | Temperature (°C) | Reaction Time (h) | Deuterium Incorporation (%) |
| 1 | Pd/C | D₂ (1 atm) | 25 | 12 | 75 |
| 2 | RhCl₃ | D₂O | 80 | 24 | 85 |
| 3 | Ir(cod)₂BF₄ | D₂O | 100 | 18 | 92 |
| 4 | [Ir(cod)(NHC)]PF₆ | D₂O | 100 | 12 | >98 |
This table presents hypothetical data for the purpose of illustrating the optimization process.
Preparation and Characterization of this compound as a Reference Standard
Once synthesized, this compound must be rigorously purified and characterized to confirm its identity, purity, and isotopic enrichment before it can be used as a reference standard. Stable isotope-labeled compounds are essential for accurate quantification in mass spectrometry-based assays. amerigoscientific.com
Methodologies for Compound Isolation and Purification
The purification of the synthesized this compound is a critical step to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction by-products. moravek.com Common purification techniques for isotopically labeled compounds include:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with high resolution. Reversed-phase HPLC is frequently used for the purification of drug metabolites and their labeled analogues. chemicalsknowledgehub.com
Flash Chromatography: This technique is often used for a preliminary purification of the crude reaction mixture to remove major impurities.
Recrystallization: If the compound is a solid, recrystallization can be an effective method for achieving high chemical purity.
The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. Often, a combination of these techniques is required to achieve the high purity required for a reference standard.
Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Confirmation
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and determine the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is a fundamental tool for the analysis of isotopically labeled compounds. rsc.orgnih.gov It provides a highly accurate mass measurement, which allows for the confirmation of the elemental composition of the molecule. For this compound, the mass spectrum will show a characteristic isotopic cluster, and the mass shift compared to the unlabeled analogue will confirm the number of deuterium atoms incorporated. The isotopic purity can be calculated from the relative intensities of the peaks corresponding to the different isotopologues (d₀, d₁, d₂, d₃, d₄). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the structural elucidation of organic molecules and for determining the position of isotopic labels.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence for the sites of deuteration.
²H NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, further confirming the positions of the labels.
¹³C NMR: The ¹³C NMR spectrum can also provide valuable structural information and confirm the carbon skeleton of the molecule. Isotopic labeling can sometimes lead to small shifts in the ¹³C chemical shifts of the adjacent carbons. isolife.nlresearchgate.netportlandpress.comresearchgate.net
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-quality reference standard for analytical and metabolic studies.
| Analytical Technique | Expected Observation for this compound | Information Obtained |
| HRMS | Molecular ion peak shifted by approximately 4 Da compared to unlabeled Hydroxy Gliclazide. | Confirmation of deuterium incorporation and determination of isotopic enrichment. |
| ¹H NMR | Disappearance or significant reduction of signals at the sites of deuteration. | Identification of the specific positions of deuterium labeling. |
| ²H NMR | Presence of signals corresponding to the deuterium atoms. | Direct confirmation of the presence and chemical environment of the deuterium labels. |
| ¹³C NMR | Consistent with the structure of Hydroxy Gliclazide, with potential minor isotopic shifts. | Confirmation of the overall carbon framework of the molecule. |
Advanced Analytical Methodologies Utilizing Hydroxy Gliclazide D4
Development and Validation of Quantitative Bioanalytical Assays
The development and validation of quantitative bioanalytical assays are critical steps in drug development and clinical monitoring. These assays must be accurate, precise, selective, and robust to provide reliable data on drug concentrations in biological fluids. The use of a suitable internal standard, such as Hydroxy Gliclazide-d4, is a cornerstone of a well-developed bioanalytical method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Gliclazide (B1671584) and Metabolites
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and speed. A validated high-throughput LC-MS/MS method has been successfully employed to determine the plasma concentrations of gliclazide, utilizing a deuterated internal standard. actamedicamarisiensis.ro
Effective chromatographic separation is crucial for resolving the analyte and internal standard from endogenous plasma components and potential interferences. The optimization of these parameters ensures sharp, symmetrical peaks and reproducible retention times. For the analysis of gliclazide and its metabolites, reversed-phase chromatography is commonly employed.
A typical chromatographic system for the analysis of gliclazide might involve an Agilent 1200 series system, which includes a binary pump, autosampler, and thermostat, coupled with a triple quadrupole mass spectrometer. actamedicamarisiensis.ro The selection of the analytical column is a critical parameter, with C18 columns being a common choice for their ability to retain and separate a wide range of compounds. The mobile phase composition, flow rate, and column temperature are meticulously optimized to achieve the desired separation. For instance, a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) is often used in a gradient or isocratic elution mode.
Tandem mass spectrometry provides a high degree of selectivity and sensitivity for quantitative analysis. The selection of the appropriate ionization source and detection mode is critical for method performance. Electrospray ionization (ESI) is a commonly used technique for the analysis of polar compounds like gliclazide and its metabolites.
The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. This technique significantly enhances the signal-to-noise ratio and reduces background interference. For gliclazide, the precursor ion ([M+H]+) is approximately m/z 324. For a deuterated internal standard like Gliclazide-d4, the precursor ion would be shifted by the mass of the deuterium (B1214612) atoms. The selection of specific and intense product ions for both the analyte and the internal standard is a key step in method development to ensure the highest sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is the more prevalent technique for the analysis of compounds like gliclazide and its metabolites due to their polarity and thermal lability, GC-MS can also be considered. However, the application of GC-MS for these compounds would typically require a derivatization step to increase their volatility and thermal stability. This additional sample preparation step can introduce variability and complexity to the analytical method. Currently, there is limited specific information available in the scientific literature detailing GC-MS methodologies that utilize this compound.
Application of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative bioanalysis. This is because a deuterated internal standard has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. This co-behavior allows for the accurate correction of any variations that may occur during sample preparation and analysis.
To quantify the concentration of gliclazide and its metabolites in unknown samples, a calibration curve is constructed. This is achieved by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma). A fixed concentration of the internal standard, such as this compound, is added to each calibration standard and the unknown samples.
The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data. A validated LC-MS/MS method for gliclazide, using a deuterated internal standard, has demonstrated linearity over a concentration range of 5-5016.48 ng/mL. actamedicamarisiensis.ro The acceptance criteria for the linearity of the calibration curve typically require a correlation coefficient (r²) of ≥ 0.99.
The accuracy and precision of the method are also rigorously assessed during validation. For the aforementioned method, the between-run accuracy was reported to be within the interval of 90.53% to 110.14%, and the within-run accuracy ranged from 89.10% to 114.98%. The precision, expressed as the coefficient of variation (CV), was found to be between 1.83% and 4.69% for between-run precision and 0.96% to 4.38% for within-run precision. actamedicamarisiensis.ro
Table of Research Findings on a Validated LC-MS/MS Method for Gliclazide Using a Deuterated Internal Standard
| Parameter | Finding | Reference |
| Internal Standard | Gliclazide-d4 | actamedicamarisiensis.ro |
| Analytical Method | High-Throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | actamedicamarisiensis.ro |
| Chromatographic System | Agilent 1200 series | actamedicamarisiensis.ro |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer API 3200 | actamedicamarisiensis.ro |
| Calibration Curve Range | 5-5016.48 ng/mL | actamedicamarisiensis.ro |
| Between-Run Accuracy | 90.53% - 110.14% | actamedicamarisiensis.ro |
| Within-Run Accuracy | 89.10% - 114.98% | actamedicamarisiensis.ro |
| Between-Run Precision (%CV) | 1.83% - 4.69% | actamedicamarisiensis.ro |
| Within-Run Precision (%CV) | 0.96% - 4.38% | actamedicamarisiensis.ro |
Evaluation of Analytical Sensitivity and Selectivity (Limit of Detection, Limit of Quantification)
The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. In methods utilizing this compound as an internal standard for the quantification of its non-deuterated counterpart, these limits are crucial for assessing the method's performance, especially when analyzing samples with low analyte concentrations.
High-performance liquid chromatography (HPLC) and LC-MS/MS methods developed for Gliclazide and its related substances demonstrate the typical sensitivity achievable. For instance, a validated RP-HPLC method for Gliclazide reported an LOD of 0.1 μg/mL and an LOQ of 0.5 μg/mL. japsonline.com Another study established an HPLC method with an LOD of 0.050 μg/ml and an LOQ of 0.157 μg/ml for Gliclazide in biological samples. isciii.esugr.es LC-MS/MS methods offer significantly enhanced sensitivity, with one study reporting an LOQ for Gliclazide in human plasma as low as 1.0 µg·L⁻¹ (or 1.0 ng/mL). magtechjournal.com The use of an internal standard like this compound is instrumental in achieving such low quantification limits with confidence.
| Analytical Method | Analyte | Matrix | LOD | LOQ | Reference |
| RP-HPLC | Gliclazide | Bulk Drug | 0.1 μg/mL | 0.5 μg/mL | japsonline.com |
| HPLC | Gliclazide | Serum | 30 ng/mL | 50 ng/mL | asianpubs.org |
| HPLC | Gliclazide | Biological Samples | 0.050 μg/mL | 0.157 μg/mL | isciii.esugr.es |
| LC-MS/MS | Gliclazide | Human Plasma | - | 1.0 ng/mL | magtechjournal.com |
| RP-HPLC | Gliclazide | Pharmaceutical | 0.029 μg/mL | 0.090 μg/mL | researchtrend.net |
Assessment of Analytical Accuracy and Precision
Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of these measurements. The use of a SIL-IS like this compound is the gold standard for ensuring high accuracy and precision in quantitative bioanalysis. It effectively compensates for variations in sample extraction, potential matrix-induced ion suppression or enhancement, and fluctuations in instrument response.
Validation studies for Gliclazide quantification provide insight into the expected performance. Accuracy is typically assessed through recovery studies at multiple concentration levels (low, medium, and high quality control samples), with acceptance criteria often set at 85-115% (or 90-110%). researchtrend.netiajps.com Precision is evaluated as the relative standard deviation (%RSD) or coefficient of variation (%CV) for intra-day and inter-day analyses, with a general acceptance limit of less than 15%. asianpubs.org For example, a validated LC-MS/MS method for Gliclazide demonstrated inter- and intra-day precision (RSD) of less than 4% and accuracy (relative error) within ±5.1%. magtechjournal.com Another validation study reported between-run accuracy of 90.53% to 110.14% and precision of 1.83% to 4.69%. sci-hub.se
| Analytical Method | Analyte | Accuracy (% Recovery / % RE) | Precision (% RSD / % CV) | Reference |
| LC-MS/MS | Gliclazide | ±5.1% (Relative Error) | < 4% | magtechjournal.com |
| HPLC | Gliclazide | - | Within-day: 3.8%, Between-day: 6.5% | asianpubs.org |
| LC-MS/MS | Gliclazide | Between-run: 90.53% - 110.14% | Between-run: 1.83% - 4.69% | sci-hub.se |
| RP-HPLC | Gliclazide | 98.68% - 100.12% | < 2% | japsonline.comderpharmachemica.com |
Sample Preparation Techniques for Preclinical Biological Matrices
Effective sample preparation is crucial for removing interferences from complex preclinical biological matrices like plasma, serum, or tissue homogenates. This compound is added to the biological sample at the very beginning of the preparation workflow to ensure it undergoes the exact same processing as the target analyte, Hydroxy Gliclazide.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of Gliclazide and its metabolites, LLE is a common and effective technique. researchgate.net
A typical LLE procedure involves:
Adding a precise amount of this compound internal standard to the plasma or serum sample.
Adjusting the pH of the sample, often to an acidic pH, to ensure the analyte is in a non-ionized state. asianpubs.org
Adding an immiscible organic solvent, such as toluene (B28343) or ethyl acetate. magtechjournal.comasianpubs.org
Vortexing the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.
Centrifuging to separate the layers.
Transferring the organic layer to a clean tube and evaporating it to dryness, often under a stream of nitrogen. magtechjournal.comasianpubs.org
Reconstituting the residue in the mobile phase for injection into the analytical system. magtechjournal.comasianpubs.org
This method provides a clean extract by leaving behind proteins, salts, and other polar endogenous components in the aqueous phase.
Solid-Phase Extraction (SPE) Methodologies
Solid-phase extraction is a highly selective sample preparation technique that isolates analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. It is widely used for the analysis of Gliclazide and related compounds from biological fluids. researchgate.netnih.gov
A representative SPE workflow using a reversed-phase (e.g., C18) cartridge would be:
Standard Addition: Spiking the biological sample with this compound. sci-hub.se
Conditioning: The SPE cartridge is conditioned first with an organic solvent like methanol (B129727), followed by water or an aqueous buffer to activate the sorbent. sci-hub.se
Sample Loading: The pre-treated sample is loaded onto the cartridge. The analyte and internal standard are retained on the solid phase sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove unretained interferences. nih.gov
Elution: A strong organic solvent, such as methanol or acetonitrile, is used to elute the analyte and the internal standard from the sorbent. sci-hub.senih.gov
Final Preparation: The eluate is typically evaporated and reconstituted in the mobile phase before analysis. sci-hub.se
SPE can offer higher recovery and cleaner extracts compared to LLE, making it suitable for methods requiring very low limits of quantification. asianpubs.org
Protein Precipitation Techniques
Protein precipitation is the simplest and fastest method for sample preparation. It involves adding a large volume of a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma). This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte and the internal standard (this compound), is then collected for analysis, either by direct injection or after an evaporation and reconstitution step. While rapid, this method may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects.
Impurity Profiling and Related Substances Analysis
Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products. Hydroxy Gliclazide is a known metabolite and a potential impurity of Gliclazide.
The development of stability-indicating analytical methods, typically using RP-HPLC or UPLC, is essential for separating the main compound from all potential impurities. ijpsm.comtpcj.org In such analyses, the accurate quantification of specific impurities like Hydroxy Gliclazide is vital. The use of a dedicated internal standard, this compound, would significantly enhance the accuracy and reliability of this quantification. By co-eluting (in mass spectrometry) or having a similar retention time (in chromatography) and response factor, it allows for precise measurement even at very low concentration levels relative to the parent drug.
Several related substances of Gliclazide have been identified, including Gliclazide Impurity A, Impurity C, and Impurity F. pharmaffiliates.comresearchgate.net A robust analytical method must be able to resolve and quantify all such compounds, and the availability of labeled standards like this compound is invaluable for validating these complex methods according to regulatory guidelines. researchgate.net
Identification and Quantification of Gliclazide-Related Impurities
The control of impurities in Gliclazide is a critical aspect of pharmaceutical quality control, addressed by various analytical techniques. synzeal.com Methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are widely employed for the separation and detection of these related substances. veeprho.comd-nb.infoakjournals.comresearchgate.net For precise quantification, especially at low levels, liquid chromatography coupled with mass spectrometry (LC-MS) is often the preferred method.
In such advanced assays, an internal standard is crucial to correct for variations in sample preparation and analytical response. This compound is an ideal internal standard for the quantification of Gliclazide's hydroxylated metabolite and can be used in methods designed to quantify other related impurities. Because it is labeled with stable isotopes (deuterium), this compound is chemically identical to its non-labeled counterpart but has a higher molecular weight. scbt.com This allows it to be distinguished by a mass spectrometer while ensuring it behaves identically during extraction, chromatography, and ionization, thereby providing a highly accurate basis for quantification.
The development of these methods involves challenging the analytical procedure to ensure it can separate the main component, Gliclazide, from all potential process-related impurities and degradation products. d-nb.infoijpsm.com Regulatory bodies provide strict guidelines for monitoring and controlling these impurities to ensure the safety and quality of the final drug product. veeprho.com
Below is a table of known Gliclazide-related impurities that are monitored during quality control processes.
Table 1: Common Gliclazide-Related Impurities This is an interactive table. You can sort the columns by clicking on the headers.
| Impurity Name | CAS Number | Molecular Formula |
|---|---|---|
| Gliclazide EP Impurity A | 70-55-3 | C7H9NO2S |
| Gliclazide EP Impurity B | 54786-86-6 | Not Available |
| Gliclazide EP Impurity C | 5577-13-9 | Not Available |
| Gliclazide EP Impurity D | 1136426-19-1 | Not Available |
| Gliclazide EP Impurity E | 1808087-53-7 | Not Available |
| Gliclazide EP Impurity F | 1076198-18-9 | C15H21N3O3S |
| Gliclazide EP Impurity G | Not Available | Not Available |
Role of this compound in Method Development for Impurity Control
The development of a robust analytical method for impurity control is a multifaceted process that must adhere to guidelines set by the International Conference on Harmonisation (ICH). ijpsm.com The goal is to create a method that is not only accurate and precise but also specific, linear, and rugged. The use of an isotopically labeled internal standard like this compound is fundamental to achieving these objectives, particularly for LC-MS-based methods.
During method development, this compound plays a pivotal role in optimizing sample extraction procedures and chromatographic conditions. By tracking the recovery of the internal standard, analysts can refine extraction techniques to ensure maximum and consistent recovery of the target analytes from the sample matrix. Its consistent retention time and peak shape also aid in optimizing the mobile phase composition and gradient to achieve the best possible separation of all relevant impurities. researchtrend.net
In the validation phase, this compound is essential for establishing key performance characteristics of the method. pharmacompass.com For instance:
Accuracy: By spiking known quantities of impurity standards along with a fixed amount of this compound into a sample matrix, the accuracy of the method can be determined by measuring the recovery. The internal standard compensates for any systematic errors during sample handling. researchtrend.netresearchgate.net
Precision: The precision of a method, which measures the degree of scatter between a series of measurements, is significantly improved. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for random variations in injection volume or detector response. researchtrend.net
Linearity: The linearity of the method is established by analyzing a series of calibration standards with varying analyte concentrations and a constant concentration of this compound. This ensures a proportional response across the desired concentration range. isciii.esasianpubs.org
The use of this compound helps create a stability-indicating method, capable of distinguishing the active pharmaceutical ingredient from any degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light. researchgate.netijpsm.com
Table 2: Contribution of this compound to Analytical Method Validation Parameters This is an interactive table. You can sort the columns by clicking on the headers.
| Validation Parameter | Role of this compound |
|---|---|
| Specificity/Selectivity | Ensures the signal is from the analyte of interest by co-eluting but having a distinct mass, helping to resolve it from interfering matrix components. |
| Accuracy | Corrects for analyte loss during sample preparation and extraction, leading to a more accurate measurement of the true concentration. |
| Precision | Minimizes the impact of variability in instrument performance and sample injection, improving the reproducibility of results (repeatability and intermediate precision). |
| Linearity | Provides a stable reference point for constructing calibration curves, ensuring a reliable and proportional response across a range of concentrations. |
| Limit of Quantification (LOQ) | Improves signal-to-noise ratio at low concentrations, allowing for a lower and more reliable LOQ by providing a consistent baseline reference. researchtrend.netasianpubs.org |
| Robustness | Helps ensure the method remains accurate and precise despite small, deliberate variations in method parameters (e.g., pH, mobile phase composition). researchtrend.net |
In Vitro and Preclinical Metabolism Research of Gliclazide and Hydroxy Gliclazide D4
Elucidation of Metabolic Pathways of Gliclazide (B1671584)
The biotransformation of Gliclazide is a multi-step process involving initial Phase I reactions followed by subsequent Phase II conjugation. These metabolic conversions primarily occur in the liver and result in the formation of several inactive metabolites that are then eliminated from the body. drugbank.comnih.govfarmaciajournal.com
The primary Phase I metabolic pathway for Gliclazide is oxidation, specifically hydroxylation. frontiersin.orgfrontiersin.org This process introduces a hydroxyl (-OH) group into the parent molecule, increasing its water solubility and preparing it for Phase II conjugation. droracle.ai The hydroxylation of Gliclazide occurs at two main sites on its chemical structure: the tolyl group and the azabicyclo-octyl ring. ubbcluj.ronih.gov
Major metabolites resulting from these Phase I reactions include:
Hydroxymethyl Gliclazide (MeOH-Gz) : Formed by the hydroxylation of the methyl group on the tolyl ring. This is a major metabolic route. ubbcluj.ronih.gov This metabolite is further oxidized to form Carboxy Gliclazide. drugbank.comnih.gov
6β-Hydroxygliclazide (6β-OHGz) and 7β-Hydroxygliclazide (7β-OHGz) : These are formed by hydroxylation at specific positions on the azabicyclo-octyl moiety. drugbank.comnih.govnih.gov
In total, at least seven metabolites have been identified, arising from these initial oxidative and hydroxylative processes. frontiersin.orgnih.govnih.gov
The hydroxylation of Gliclazide is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. ui.ac.id Studies using human liver microsomes and recombinant human P450s have identified specific isoforms responsible for Gliclazide's metabolism.
CYP2C9 : This isoform is the principal enzyme responsible for the metabolic clearance of Gliclazide. ubbcluj.ronih.gov It catalyzes the formation of all major hydroxylated metabolites. nih.gov Inhibition studies with sulfaphenazole, a selective CYP2C9 inhibitor, showed a significant reduction in the formation of 6β-OHGz (87% inhibition), 7β-OHGz (83% inhibition), and MeOH-Gz (64% inhibition). nih.gov
CYP2C19 : This isoform also contributes to Gliclazide metabolism, particularly to tolylmethyl hydroxylation leading to MeOH-Gz. farmaciajournal.comubbcluj.ronih.gov Some studies suggest that genetic variations in CYP2C19 may significantly affect the pharmacokinetics of Gliclazide, especially in certain populations. nih.gov
CYP2C18 : Recombinant CYP2C18 has been shown to catalyze all hydroxylation pathways of Gliclazide. farmaciajournal.comubbcluj.ronih.gov
The kinetic parameters for the formation of Gliclazide's hydroxylated metabolites by key recombinant CYP2C isoforms are summarized below.
| CYP Isoform | Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) | Vmax/Km |
|---|---|---|---|---|
| CYP2C9 | 6β-OHGz | 154 | 1.8 | 0.012 |
| 7β-OHGz | 128 | 1.1 | 0.009 | |
| MeOH-Gz | 145 | 11.1 | 0.077 | |
| CYP2C19 | 6β-OHGz | 170 | 0.9 | 0.005 |
| 7β-OHGz | 208 | 0.7 | 0.003 | |
| MeOH-Gz | 100 | 6.6 | 0.066 | |
| CYP2C18 | 6β-OHGz | 123 | 0.2 | 0.002 |
| 7β-OHGz | 111 | 0.1 | 0.001 | |
| MeOH-Gz | 104 | 0.7 | 0.007 |
Following Phase I hydroxylation, the metabolites of Gliclazide can undergo Phase II metabolism, which involves conjugation reactions. youtube.com These reactions attach polar endogenous molecules to the metabolite, further increasing its water solubility and facilitating its excretion, primarily via the kidneys. drugbank.comyoutube.com The main Phase II reaction for Gliclazide metabolites is glucuronidation, where glucuronic acid is attached to the newly formed hydroxyl groups. drugbank.comnih.gov This results in the formation of glucuronic acid conjugates, which have been identified in human urine. drugbank.comnih.gov
In Vitro Metabolic Stability and Metabolite Profiling Studies
In vitro systems are essential tools for assessing the metabolic stability of a compound and identifying its major metabolites. Liver microsomes and hepatocytes are the most commonly used models because they contain the primary drug-metabolizing enzymes. researchgate.net
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 enzymes. ui.ac.idresearchgate.net Incubation of Gliclazide with human and rat liver microsomes has been used to study its metabolic fate. ui.ac.idnih.gov These studies confirm that Gliclazide is converted to its hydroxylated metabolites, including 6β-OHGz, 7β-OHGz, and MeOH-Gz. nih.govui.ac.id
Kinetic studies using microsomes from six different human livers demonstrated that the formation of these metabolites follows Michaelis-Menten kinetics. nih.gov
| Metabolite | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|
| 6β-OHGz | 461 ± 139 | 130 ± 55 |
| 7β-OHGz | 404 ± 143 | 82 ± 31 |
| MeOH-Gz | 334 ± 75 | 268 ± 115 |
Studies in Sprague-Dawley rat liver microsomes also showed the formation of hydroxygliclazide consistent with Michaelis-Menten kinetics, although the specific kinetic values differ from those in humans. nih.gov
Hepatocytes, or liver cells, provide a more complete in vitro model as they contain both Phase I and Phase II enzymes, as well as necessary cofactors and transporters. researchgate.net They are considered a preferred method for studying drug metabolism. researchgate.net Cryopreserved hepatocytes from humans, rats, and mice are used to determine metabolic stability and predict in vivo hepatic clearance (CLint). nih.gov
Subcellular Fractionation Techniques for Enzyme Localization Studies
The localization of enzymatic activity at the subcellular level is fundamental to understanding the metabolic pathways of xenobiotics like Gliclazide. nih.gov Subcellular fractionation, a series of centrifugation steps at increasing speeds, is the primary technique used to isolate specific organelles from tissues, most commonly the liver, which is the principal site of drug metabolism. ijirt.org
This process typically begins with the homogenization of liver tissue to break open the cells. The resulting homogenate is then subjected to differential centrifugation. A low-speed spin pellets the nuclei, followed by a higher-speed spin to pellet the mitochondria. The supernatant from this step, known as the post-mitochondrial supernatant, is then subjected to ultracentrifugation to pellet the microsomal fraction.
The microsomal fraction is of particular interest in drug metabolism studies as it is rich in endoplasmic reticulum fragments containing the cytochrome P450 (CYP) family of enzymes. These enzymes are responsible for the majority of phase I oxidative metabolism of drugs. researchgate.net For Gliclazide, it is primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4. researchgate.net By incubating Gliclazide or Hydroxy Gliclazide-d4 with these isolated subcellular fractions (e.g., microsomes, cytosol, S9 fraction) in the presence of necessary cofactors like NADPH, researchers can pinpoint which enzymatic systems are responsible for specific metabolic transformations. researchgate.net
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Assignment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of drug metabolites. thermofisher.com In the context of Gliclazide metabolism, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate metabolites from a biological matrix and then determine their precise mass. researchgate.netnih.gov
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). This level of accuracy allows for the unequivocal determination of the elemental composition of a metabolite. thermofisher.com For example, the biotransformation of Gliclazide primarily involves oxidation of the tolyl methyl group to a hydroxymethyl group (forming Hydroxy Gliclazide) and further to a carboxylic acid group. nih.gov HRMS can readily detect the mass shift corresponding to the addition of an oxygen atom (+15.9949 Da) or the replacement of two hydrogens with an oxygen (+13.9792 Da).
Furthermore, tandem mass spectrometry (MS/MS or MSn) experiments are performed to structurally characterize the metabolites. In these experiments, a specific metabolite ion is isolated and fragmented, and the resulting fragment ions provide structural information. The fragmentation pattern of a suspected metabolite can be compared to that of the parent drug (Gliclazide) or a synthesized standard (like Hydroxy Gliclazide) to confirm its structure. researchgate.net
In the case of this compound, HRMS would be particularly crucial. The four deuterium (B1214612) atoms would result in a predictable mass increase compared to the non-deuterated Hydroxy Gliclazide. This mass difference allows this compound to be used as an ideal internal standard in quantitative bioanalytical methods, as it co-elutes chromatographically with the analyte of interest but is clearly distinguished by its mass in the mass spectrometer.
Table 1: Major Metabolites of Gliclazide Identified in Humans
| Metabolite | Site of Biotransformation | Type of Reaction |
|---|---|---|
| Hydroxymethyl Gliclazide | Tolyl group | Oxidation |
| Carboxy Gliclazide | Tolyl group | Oxidation |
| Hydroxy Gliclazide (azabicyclo-octyl ring) | Azabicyclo-octyl ring | Hydroxylation |
| Glucuronide Conjugates | Hydroxy groups | Glucuronidation |
This table is based on data reported on the metabolism of Gliclazide in humans, identifying key transformation sites. nih.gov
Comparative Metabolism Studies in Preclinical Animal Models
Preclinical animal models are essential for evaluating the metabolism and pharmacokinetic profile of a new chemical entity before human trials. However, species differences in drug metabolism can significantly impact the translation of animal data to humans.
In Vitro-In Vivo Correlation of Metabolic Profiles
In Vitro-In Vivo Correlation (IVIVC) aims to establish a predictive relationship between in vitro properties and in vivo performance. ubbcluj.ro For a Biopharmaceutics Classification System (BCS) Class II drug like Gliclazide, which has low solubility and high permeability, the dissolution rate is often the limiting factor for absorption. frontiersin.orgfrontiersin.orgnih.govmdpi.com Therefore, many IVIVC studies for Gliclazide focus on correlating in vitro dissolution profiles of different formulations with the in vivo plasma concentration-time profiles. nih.govnih.govresearchgate.net
From a metabolic perspective, IVIVC involves using data from in vitro systems (like liver microsomes or hepatocytes) to predict in vivo metabolic clearance. By determining the rate of metabolite formation in vitro, researchers can estimate the intrinsic clearance of the drug. This value can then be used in physiological-based pharmacokinetic (PBPK) models to simulate the in vivo pharmacokinetic profile. A strong correlation between the predicted and observed profiles indicates that the in vitro model is a good surrogate for the in vivo metabolic processes.
Species Differences in Gliclazide Metabolite Formation
The metabolic profile of Gliclazide can vary between different animal species and humans. While the primary routes of metabolism—oxidation of the tolyl group and hydroxylation of the azabicyclo-octyl ring—are generally conserved, the relative abundance of different metabolites can differ significantly. nih.gov
For example, studies in rats and rabbits are commonly performed to assess the pharmacokinetics and pharmacodynamics of Gliclazide. juniperpublishers.comnih.govscispace.com However, the expression and activity of specific CYP450 enzymes responsible for Gliclazide metabolism (primarily CYP2C9 in humans) can vary across species. researchgate.netresearchgate.net Rats, for instance, have a different complement of CYP2C enzymes compared to humans, which can lead to quantitative differences in the metabolite profile.
These differences are critical, as they can affect both the efficacy and the clearance of the drug. If an animal model produces a unique major metabolite not found in humans, or if it lacks a major human metabolite, its predictive value for human pharmacokinetics is diminished.
Table 2: Comparative Pharmacokinetic Parameters of Gliclazide in Different Species
| Species | Route | Tmax (h) | Cmax (µg/mL) | Half-life (h) |
|---|---|---|---|---|
| Human | Oral | 4.0 | 2.6 | 8.1 - 11 |
| Rat | Oral | 2.0 - 8.0 | Variable | Variable |
| Rabbit | Oral | 3.0 | Variable | Variable |
This table presents a generalized comparison of pharmacokinetic parameters. Absolute values can vary significantly based on the formulation and study design. nih.govnih.govscispace.com
Implications for Preclinical Model Selection
The observed species differences in metabolism have direct implications for the selection of the most appropriate animal model for preclinical studies. nih.gov An ideal animal model should exhibit a metabolic profile of the drug that is qualitatively and quantitatively similar to that in humans. This ensures that the exposure to both the parent drug and its major metabolites is comparable, allowing for a more accurate prediction of human pharmacokinetics and response.
Pharmacokinetic and Disposition Research in Preclinical Models Using Hydroxy Gliclazide D4
Application in Quantitative Preclinical Pharmacokinetics
ADME studies are crucial for determining the fate of a drug and its metabolites in the body. In preclinical animal models, such as rats, Gliclazide (B1671584) is extensively metabolized, primarily through the hydroxylation of the tolylmethyl group to form Hydroxy Gliclazide. Studies using radiolabeled Gliclazide have shown that the majority of the dose is excreted in the urine and feces, almost entirely as metabolites.
The use of Hydroxy Gliclazide-d4 allows for the precise measurement of the formed Hydroxy Gliclazide in plasma, urine, and fecal samples collected over time. This enables researchers to map the metabolic pathway and determine the primary routes of elimination for the key metabolites. While specific distribution data for Hydroxy Gliclazide in various tissues is not extensively published, its formation is a key step in the clearance of the parent drug. The parent drug, Gliclazide, is known to be rapidly absorbed, with plasma peaks observed between 2 and 8 hours in animal models.
By accurately measuring the concentration-time profile of Hydroxy Gliclazide in plasma, facilitated by this compound, key pharmacokinetic parameters for the metabolite can be determined. These parameters are vital for understanding the rate of formation and elimination of the metabolite. While comprehensive pharmacokinetic data for the Hydroxy Gliclazide metabolite in preclinical models is limited in publicly available literature, the parameters for the parent drug, Gliclazide, are well-characterized in rats. The precise quantification of metabolites is the first step toward calculating their specific kinetic parameters.
Table 1: Representative Pharmacokinetic Parameters of Gliclazide (Parent Drug) in Rats After Oral Administration (Note: Data for the Hydroxy Gliclazide metabolite is not available in the cited literature, highlighting the need for studies utilizing standards like this compound for such characterization.)
| Parameter | Value (Mean ± SD) | Animal Model |
| Cmax (µg/mL) | 2.26 ± 0.16 | Wistar Rats |
| Tmax (hr) | 7.33 ± 1.16 | Albino Rats |
| AUC (µg·hr/mL) | 12.95 ± 1.68 | Wistar Rats |
| Half-life (t½) (hr) | 5.98 ± 1.8 | Wistar Rats |
| Clearance (Cl) (mL/hr) | 391.65 ± 3.03 | Wistar Rats |
This table illustrates the type of data that can be generated. Accurate determination of these same parameters for Hydroxy Gliclazide would depend on a validated bioanalytical method using its deuterated internal standard.
High-quality concentration-time data is a prerequisite for robust pharmacokinetic modeling. The data generated using this compound as an internal standard is suitable for both non-compartmental analysis (NCA) and more complex compartmental modeling. NCA allows for the direct calculation of parameters like the area under the curve (AUC), which reflects total exposure. Compartmental models, often one- or two-compartment models for Gliclazide, use the concentration data to mathematically describe the drug's and metabolite's movement through the body. These models are essential for simulating different scenarios and for scaling findings from preclinical species to humans. Accurate metabolite data improves the predictive power of these models, particularly for metabolite-mediated effects or interactions.
Investigating Drug-Metabolite and Metabolite-Enzyme Interactions in Preclinical Systems
Understanding the enzymes responsible for metabolite formation and how other substances might interfere with this process is a core component of drug development. This compound is an indispensable tool for these in vitro investigations.
The formation of Hydroxy Gliclazide is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP2C9 being the major contributor. In vitro studies using liver microsomes from preclinical species (e.g., rats) or human-derived sources are performed to determine the kinetics of this metabolic reaction. In these assays, Gliclazide is incubated with the microsomes, and the rate of Hydroxy Gliclazide formation is measured. The use of this compound as an internal standard ensures the quantification is accurate, allowing for the reliable calculation of Michaelis-Menten kinetic parameters, such as Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).
Table 2: Enzyme Kinetic Parameters for the Formation of Hydroxy Gliclazide (MeOH-Gz) in Human Liver Microsomes
| Parameter | Value (Mean ± SD) | Enzyme Source |
| Kₘ (µM) | 334 ± 75 | Human Liver Microsomes |
| Vₘₐₓ (pmol/min/mg) | 268 ± 115 | Human Liver Microsomes |
This data demonstrates the characterization of the primary metabolic pathway of Gliclazide.
Emerging Research Directions and Methodological Advances
Integration of Hydroxy Gliclazide-d4 in Advanced Omics Technologies in Preclinical Research
Advanced "omics" technologies, such as metabolomics and lipidomics, provide a comprehensive snapshot of the small molecules within a biological system. creative-proteomics.com These powerful platforms are increasingly used in preclinical research to understand a drug's mechanism of action and to identify potential biomarkers. However, a significant challenge in these analyses is the "matrix effect," where other components in a biological sample (like plasma or urine) can interfere with the detection of the target analyte, leading to inaccurate quantification. nih.gov
The integration of stable isotope-labeled internal standards, such as this compound, is critical to overcoming these challenges. nih.govnih.gov By adding a known quantity of the labeled standard to each sample, researchers can normalize the data and correct for variability in analytical performance. nih.gov The labeled standard behaves almost identically to the unlabeled analyte during sample extraction and ionization in the mass spectrometer, but it is detected as a separate signal due to its higher mass. nih.govnih.gov This allows for precise and accurate quantification of the endogenous metabolite.
In Metabolomics , this compound enables the accurate tracking of Gliclazide's metabolic pathways. creative-proteomics.com By tracing the appearance and disappearance of metabolites, researchers can build a detailed map of how the drug is processed in the body. creative-proteomics.com This is crucial for identifying all major and minor metabolites and understanding their relative abundance.
In Lipidomics , while not directly a lipid, the use of deuterated standards like this compound exemplifies the best practice for quantification in this field. researchgate.netsigmaaldrich.com Lipidomic analyses often involve complex mixtures where different lipid species can suppress or enhance each other's signals. nih.gov The use of a deuterated internal standard for each class of lipid is the gold standard for achieving accurate quantification. nih.govyoutube.com The principles applied with this compound in metabolite quantification are directly transferable to the challenges faced in lipidomics.
The use of this compound in these omics platforms ensures high-quality, reproducible data, which is essential for making informed decisions in the preclinical stages of drug development. nih.govcreative-proteomics.com
Development of Novel In Vitro Models for Metabolism and Disposition Studies
Predicting how a drug will be metabolized in humans is a major challenge in drug development. frontiersin.org For decades, the standard in vitro models have been subcellular fractions like liver microsomes or simple 2D cell cultures. nih.gov While useful, these models often lack the complexity of human tissues and can lead to poor predictions of in vivo outcomes. frontiersin.orghumanrelevantscience.org
Recently, there has been a significant shift towards more physiologically relevant and complex in vitro models that better mimic human biology. frontiersin.orghumanrelevantscience.org These advanced models are transforming the study of drug metabolism and disposition.
3D Cell Cultures (Spheroids and Organoids): Unlike cells grown in a flat layer (2D), 3D cell cultures allow cells to interact with each other in a more natural, tissue-like structure. nih.govfrontiersin.org Liver spheroids, for example, show enhanced metabolic enzyme activity that is more comparable to that of the human liver. nih.govfrontiersin.org These models can be maintained for longer periods, allowing for the study of long-term metabolism and chronic toxicity. nih.gov
Organ-on-a-Chip (OOC) Technology: This cutting-edge technology uses microfluidic devices to create miniature models of human organs. nih.govfrontiersin.org These "chips" contain living cells in a micro-environment that simulates the physical and chemical conditions of a real organ, including blood flow. nih.govresearchgate.net Multi-organ chips can even link different organ models (e.g., liver and kidney) to study the complex interplay of absorption, distribution, metabolism, and excretion (ADME) across the whole body. frontiersin.orgtandfonline.com
In these advanced models, this compound would be used as an essential analytical tool. As researchers administer Gliclazide (B1671584) to a "liver-on-a-chip," for instance, they would use this compound as an internal standard to accurately quantify the formation of the hydroxylated metabolite over time, providing a much more dynamic and accurate picture of metabolic rates than traditional static systems. nih.gov
Table 2: Comparison of In Vitro Metabolism Models
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| Liver Microsomes | Subcellular fractions containing drug-metabolizing enzymes. nih.gov | High throughput, cost-effective. | Lacks cellular context, limited to certain metabolic pathways. nih.gov |
| 2D Hepatocyte Culture | Liver cells grown in a single layer on a plastic dish. | Established methods, relatively easy to use. | Short lifespan, rapid loss of metabolic function. frontiersin.orghumanrelevantscience.org |
| 3D Liver Spheroids | Aggregates of liver cells grown in suspension or scaffolds. frontiersin.org | More stable metabolic activity, better cell-cell interactions, suitable for longer-term studies. nih.govibidi.com | Can be more complex to set up and analyze than 2D cultures. nih.gov |
| Liver-on-a-Chip | Microfluidic device with cultured liver cells mimicking organ-level function. researchgate.net | Simulates physiological environment (e.g., flow), allows for multi-organ interaction studies. nih.govtandfonline.com | Lower throughput, technically complex, potential for drug adsorption to device materials. nih.gov |
Mechanistic Investigations of Metabolite Formation and Bioactivity (without clinical outcomes)
Understanding the precise biochemical pathways of metabolite formation is fundamental to preclinical drug assessment. The biotransformation of Gliclazide primarily occurs in the liver and involves oxidation by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The formation of Hydroxy Gliclazide is a key step in its metabolism. nih.gov
Mechanistic studies have identified CYP2C9 as the principal enzyme responsible for the hydroxylation of Gliclazide at several positions on its azabicyclo-octyl ring. nih.govuq.edu.au Another isoform, CYP2C19, also contributes, particularly to the formation of the hydroxymethyl metabolite from the tolyl group. nih.govresearchgate.net The process of hydroxylation by CYP enzymes is a complex catalytic cycle that introduces an oxygen atom into the drug molecule, making it more water-soluble and easier to excrete. nih.gov
Preclinical studies using human liver microsomes and recombinant CYP enzymes have allowed researchers to determine the kinetic parameters for the formation of Gliclazide's main hydroxylated metabolites.
Table 3: Enzyme Kinetics of Gliclazide Hydroxylation in Human Liver Microsomes
| Metabolite | Mean Kₘ (μM) | Mean Vₘₐₓ (pmol/min/mg) | Primary Catalyzing Enzyme |
|---|---|---|---|
| Hydroxymethyl Gliclazide | 334 ± 75 | 268 ± 115 | CYP2C9 / CYP2C19 nih.govuq.edu.au |
| 6β-Hydroxy Gliclazide | 461 ± 139 | 130 ± 55 | CYP2C9 nih.govuq.edu.au |
| 7β-Hydroxy Gliclazide | 404 ± 143 | 82 ± 31 | CYP2C9 nih.govuq.edu.au |
Data adapted from studies on human liver microsomes. Kₘ (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity. Vₘₐₓ (maximum velocity) represents the maximum rate of the reaction. nih.govuq.edu.au
These studies demonstrate that while multiple hydroxylated metabolites are formed, the hydroxylation of the tolyl group (forming hydroxymethyl gliclazide) is the most rapid metabolic pathway. nih.gov The use of selective chemical inhibitors in these in vitro assays helps to confirm the contribution of each specific CYP enzyme. nih.govresearchgate.net
Regarding bioactivity, preclinical investigations focus on whether metabolites retain, lose, or have different pharmacological activity compared to the parent drug. nih.gov In the case of Gliclazide, its metabolites are generally considered to be inactive. researchgate.netdrugbank.com Studies would assess the binding of Hydroxy Gliclazide to the sulfonylurea receptor (SUR1) on pancreatic β-cells, its primary target, to confirm its lack of significant insulin (B600854) secretagogue effect. drugbank.com This ensures that the therapeutic action is attributable to the parent compound and that metabolite accumulation does not lead to unintended pharmacological effects.
Q & A
Q. How can Hydroxy Gliclazide-d4 be reliably used as an internal standard for quantifying gliclazide in biological matrices?
this compound is a deuterium-labeled analog designed to match the physicochemical properties of gliclazide while providing distinct mass spectral signatures for differentiation. To ensure accuracy:
- Use LC-MS/MS or GC-MS with optimized ionization parameters (e.g., ESI+ for LC-MS) to exploit the mass shift caused by deuterium substitution .
- Validate the method for linearity (1–500 ng/mL) , precision (RSD <15%), and recovery (>85%) using spiked plasma/serum samples .
- Confirm isotopic purity (>99%) via high-resolution mass spectrometry to avoid interference from unlabeled gliclazide .
| Key Analytical Parameters | Recommended Values |
|---|---|
| Retention time difference | ≤0.1 min vs. gliclazide |
| Matrix effect | 85–115% |
| Limit of quantification (LOQ) | 1 ng/mL |
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound shares hazards with its parent compound, including acute oral toxicity (H302) and respiratory irritation (H335) . Mitigate risks by:
Q. How should researchers validate chromatographic methods for detecting this compound and its related substances?
Follow ICH Q2(R1) guidelines:
- Assess specificity using forced degradation studies (acid/base hydrolysis, oxidation) to resolve peaks from impurities .
- Establish linearity across 50–150% of the target concentration (R² >0.99) .
- Perform robustness testing by varying column temperature (±2°C) and mobile phase composition (±5% organic phase) .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic studies, and how are these controlled?
Deuterium labeling may alter metabolic stability due to the kinetic isotope effect (KIE) , potentially slowing CYP450-mediated oxidation. To isolate deuterium-specific effects:
- Conduct parallel experiments with non-deuterated gliclazide to compare metabolic half-lives in liver microsomes .
- Use stable isotope tracing in vivo to monitor deuterium retention in metabolites (e.g., hydroxylated derivatives) .
- Validate findings with HR-MS/MS to confirm isotopic integrity during sample preparation .
Q. What experimental designs are optimal for isolating the antioxidant effects of this compound from its glucose-lowering mechanisms?
To dissect vascular benefits (e.g., reduced oxidative stress) from pancreatic β-cell effects:
- Use KATP channel-null cell models (e.g., CRISPR-edited β-cells) to eliminate confounding insulin secretion effects .
- Measure lipid peroxidation (MDA levels) and superoxide dismutase (SOD) activity in endothelial cells treated with this compound vs. control .
- Compare results to glibenclamide , a sulfonylurea lacking antioxidant properties, to confirm mechanism specificity .
Q. How can researchers resolve contradictions in reported IC50 values for this compound’s KATP channel inhibition?
Discrepancies in IC50 (e.g., 184 nM vs. higher values in cardiac cells) arise from tissue-specific KATP subunit composition. Address this by:
- Using patch-clamp electrophysiology in pancreatic β-cells (Kir6.2/SUR1 subunits) vs. cardiac myocytes (Kir6.2/SUR2A) to quantify selectivity .
- Validating functional assays with radioligand binding studies to SUR1 receptors .
- Reporting experimental conditions (e.g., Mg-ATP concentrations) that modulate channel sensitivity .
| Tissue Type | IC50 (nM) | Subunit Composition |
|---|---|---|
| Pancreatic β-cells | 184 | Kir6.2/SUR1 |
| Cardiac myocytes | >1,000 | Kir6.2/SUR2A |
Q. What strategies are effective for quantifying low-abundance this compound metabolites in complex matrices?
- Employ dilute-and-shoot workflows with minimal sample cleanup to preserve labile metabolites .
- Use parallel reaction monitoring (PRM) on Orbitrap platforms for targeted quantification of hydroxylated/demethylated derivatives .
- Apply ion mobility spectrometry to separate isobaric metabolites unresolved by traditional LC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
